molecular formula C9H4BrF5O B12844118 2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide

2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide

Cat. No.: B12844118
M. Wt: 303.02 g/mol
InChI Key: ZJAHIGOYUQVIFF-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide is a fluorinated organic compound with the molecular formula C9H4BrF5O and a molecular weight of 303.02 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide typically involves the bromination of 2,6-Difluoro-4-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as chloroform or carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted phenacyl derivatives.

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or hydrocarbons.

Scientific Research Applications

2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceuticals and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms and the bromine atom makes the compound highly reactive. It can form covalent bonds with nucleophiles, leading to the formation of substituted products. The compound’s reactivity is influenced by the electronic effects of the fluorine and bromine atoms, which modulate its chemical behavior .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-3-(trifluoromethyl)phenacyl bromide
  • 2,3-Difluoro-4-(trifluoromethyl)phenacyl bromide
  • 2-(Trifluoromethyl)phenacyl bromide

Uniqueness

2,6-Difluoro-4-(trifluoromethyl)phenacyl bromide is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve .

Properties

Molecular Formula

C9H4BrF5O

Molecular Weight

303.02 g/mol

IUPAC Name

2-bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H4BrF5O/c10-3-7(16)8-5(11)1-4(2-6(8)12)9(13,14)15/h1-2H,3H2

InChI Key

ZJAHIGOYUQVIFF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)CBr)F)C(F)(F)F

Origin of Product

United States

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